![molecular formula C6H5F3N2O B2481125 N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine CAS No. 2375273-28-0](/img/structure/B2481125.png)
N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine is a chemical compound with the molecular formula C6H5F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine typically involves the introduction of a trifluoromethyl group to a pyridine ring followed by the addition of a hydroxylamine group. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the hydroxylamine group can interact with various enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 2,6-Difluoropyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison: N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine is unique due to the presence of both a trifluoromethyl group and a hydroxylamine group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other fluorinated pyridines. The trifluoromethyl group significantly enhances the compound’s electron-withdrawing capability, making it more reactive in nucleophilic substitution reactions. Additionally, the hydroxylamine group provides opportunities for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-[2-(trifluoromethyl)pyridin-3-yl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-4(11-12)2-1-3-10-5/h1-3,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBRKEBHBQZWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclopropyl[2-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2481042.png)
![4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2481044.png)
![2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2481045.png)
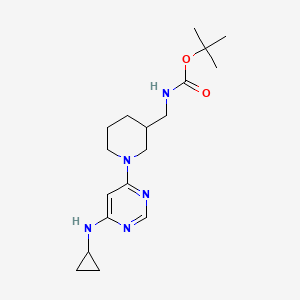
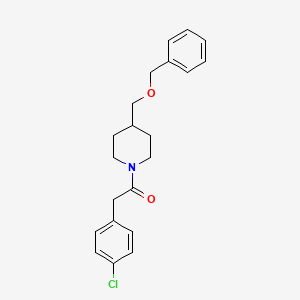
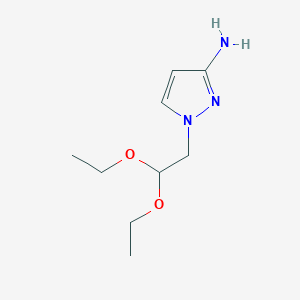
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2481053.png)
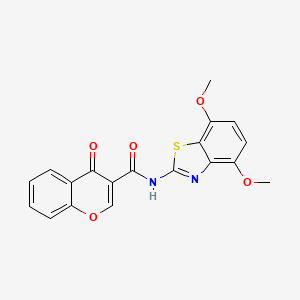
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid](/img/structure/B2481055.png)
![13-fluoro-5-(oxane-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2481056.png)
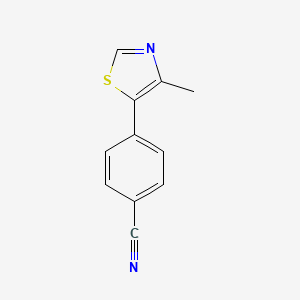
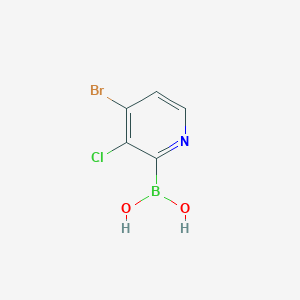
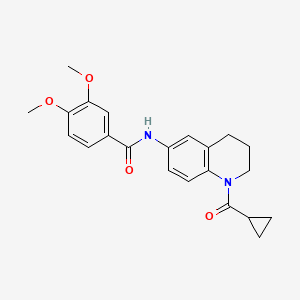
![N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2481065.png)
